1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Overview
Description
1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C19H12ClNO3 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent Materials
A study described the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, highlighting their strong photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Organic Synthesis
Research demonstrated the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, showcasing a novel method for creating highly functionalized compounds (Alizadeh, Rezvanian, & Zhu, 2007).
Structural Studies
The crystal structures of specific dione derivatives were elucidated, providing insight into their molecular arrangements and potential for developing new materials (Lastovickova, La Scala, & Sausa, 2018).
Corrosion Inhibition
A study on 1H-pyrrole-2,5-dione derivatives revealed their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid, highlighting their potential for protecting industrial materials (Zarrouk et al., 2015).
Herbicidal Activity
Compounds derived from pyrrolidine-dione structures were synthesized and showed promising herbicidal activities, indicating potential agricultural applications (Zhu et al., 2005).
Properties
IUPAC Name |
1-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3/c20-16-4-2-1-3-13(16)7-10-17(22)14-5-8-15(9-6-14)21-18(23)11-12-19(21)24/h1-12H/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPSVARXPPEILL-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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